molecular formula C30H46O B13778557 Agnosterone

Agnosterone

Cat. No.: B13778557
M. Wt: 422.7 g/mol
InChI Key: XKYJBQWATZUMSB-WUELKCQHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

It is a naturally occurring compound found in certain fungi, such as Fomitopsis pinicola . Agnosterone is characterized by its unique structure, which includes a cyclopenta[a]phenanthrene skeleton with multiple methyl groups and a ketone functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of agnosterone typically involves the cyclization of squalene or its derivatives. One common method is the acid-catalyzed cyclization of squalene to form the lanosterol intermediate, which is then oxidized to produce this compound . The reaction conditions often include the use of strong acids, such as sulfuric acid or hydrochloric acid, and elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve the extraction of the compound from natural sources, such as fungi, followed by purification using chromatographic techniques . Alternatively, large-scale synthesis can be achieved through the chemical conversion of squalene or lanosterol using optimized reaction conditions to maximize yield and purity.

Properties

Molecular Formula

C30H46O

Molecular Weight

422.7 g/mol

IUPAC Name

(5R,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylhept-5-en-2-yl]-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C30H46O/c1-20(2)10-9-11-21(3)22-14-18-30(8)24-12-13-25-27(4,5)26(31)16-17-28(25,6)23(24)15-19-29(22,30)7/h10,12,15,21-22,25H,9,11,13-14,16-19H2,1-8H3/t21-,22-,25+,28-,29-,30+/m1/s1

InChI Key

XKYJBQWATZUMSB-WUELKCQHSA-N

Isomeric SMILES

C[C@H](CCC=C(C)C)[C@H]1CC[C@@]2([C@@]1(CC=C3C2=CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)C

Canonical SMILES

CC(CCC=C(C)C)C1CCC2(C1(CC=C3C2=CCC4C3(CCC(=O)C4(C)C)C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.